3-(Dimethylcarbamoyl)pyrazine-2-carboxylate

Description

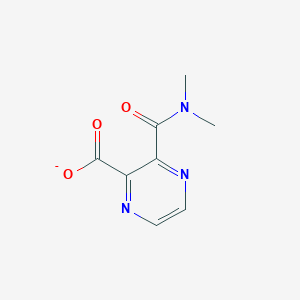

3-(Dimethylcarbamoyl)pyrazine-2-carboxylate is a pyrazine derivative characterized by a dimethylcarbamoyl group at the 3-position and a carboxylate ester at the 2-position. Pyrazine derivatives are often optimized for enhanced lipophilicity, bioavailability, and target binding through substituent modifications .

Properties

IUPAC Name |

3-(dimethylcarbamoyl)pyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c1-11(2)7(12)5-6(8(13)14)10-4-3-9-5/h3-4H,1-2H3,(H,13,14)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMYFRJMBUNHJX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NC=CN=C1C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N3O3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylcarbamoyl)pyrazine-2-carboxylate typically involves the reaction of pyrazine-2-carboxylic acid with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylcarbamoyl)pyrazine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

Substitution: The dimethylcarbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Pyrazine N-oxides.

Reduction: Pyrazine-2-carboxylic alcohol or aldehyde.

Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Dimethylcarbamoyl)pyrazine-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for drug development.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Dimethylcarbamoyl)pyrazine-2-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

- Trifluoromethyl groups (e.g., in Compound 18a) enhance lipophilicity (XLogP3-AA = 0.9 for methyl 3-(trifluoromethyl)pyrazine-2-carboxylate ), improving membrane permeability and antimycobacterial activity (MIC = 3.13 µg/mL against M. tuberculosis H37Rv) .

- Carbamoyl substituents (e.g., 4-nitrophenyl in Compound 16 ) increase target affinity, with MIC values as low as 1.56 µg/mL.

- Ester vs. Carboxylic Acid : Propyl esters (e.g., 18a) show higher antimycobacterial activity than methyl esters, likely due to prolonged half-life .

Key Insights :

- Antimycobacterial Potency: Compounds with electron-withdrawing groups (e.g., -NO₂, -CF₃) exhibit superior activity due to enhanced interaction with M. tuberculosis targets like DprE1 .

Physicochemical and Functional Group Trends

- Lipophilicity : Trifluoromethyl and chlorinated substituents increase logP values, correlating with better cellular uptake .

- Solubility : Methoxy groups (e.g., 2,4-dimethoxyphenyl in 4b) improve aqueous solubility but may reduce membrane permeability .

- Synthetic Flexibility : Carbamoyl and ureido linkers allow modular modifications for optimizing target affinity .

Biological Activity

3-(Dimethylcarbamoyl)pyrazine-2-carboxylate is a compound that has garnered attention in the fields of chemistry and biology due to its diverse biological activities. This article explores the synthesis, biological mechanisms, and potential applications of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound features a pyrazine ring with a dimethylcarbamoyl substituent and a carboxylate group. The typical synthesis involves the reaction of pyrazine-2-carboxylic acid with dimethylcarbamoyl chloride in the presence of a base like potassium carbonate, usually conducted in an organic solvent such as dichloromethane under reflux conditions. This method allows for the efficient formation of the compound, which can then be purified through recrystallization or chromatography .

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and antifungal domains. Its derivatives have shown promise in various biological assays.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, demonstrating effectiveness against a range of bacterial strains. In vitro studies have reported minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent. For instance, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli, showing promising results.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It is believed to inhibit key enzymes or receptors involved in microbial growth and proliferation. Studies suggest that the compound may interfere with cell wall synthesis or disrupt metabolic pathways critical for microbial survival.

Case Studies

- Antifungal Activity : A study investigated the antifungal properties of various pyrazine derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of Candida species, with an IC50 value comparable to standard antifungal agents.

- Enzyme Inhibition : Another research focused on the inhibition of monoamine oxidases (MAO), where similar pyrazine compounds were found to exhibit potent inhibitory activity against MAO-A and MAO-B. These findings suggest potential applications in treating neurological disorders such as depression and Parkinson's disease .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds.

| Compound | Biological Activity | Unique Feature |

|---|---|---|

| Potassium pyrazine-2-carboxylate | Moderate antimicrobial | Lacks dimethylcarbamoyl group |

| Potassium 3-(methylcarbamoyl)pyrazine-2-carboxylate | Low antifungal | Different substituent on pyrazine ring |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Dimethylcarbamoyl)pyrazine-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of pyrazine-carboxylate derivatives typically involves nucleophilic substitution or coupling reactions. For example, methyl 3-(trifluoromethylthio)pyrazine-2-carboxylate is synthesized using trifluoromethylthiolation reagents under anhydrous conditions with catalysts like Pd/C . For this compound, a two-step approach is recommended:

Esterification : React pyrazine-2-carboxylic acid with methanol under acidic conditions to form the methyl ester.

Carbamoylation : Introduce the dimethylcarbamoyl group via a coupling agent (e.g., EDC/HOBt) in dichloromethane at 0–25°C .

- Key Challenges : Side reactions due to the electron-deficient pyrazine ring require precise stoichiometry and inert atmospheres. Purification via silica gel chromatography or recrystallization is critical to isolate the product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H-NMR resolves methyl and carbamoyl protons (δ 2.8–3.2 ppm for dimethyl groups; δ 8.5–9.0 ppm for pyrazine protons) .

- IR Spectroscopy : Confirm carbamoyl (C=O stretch at ~1650 cm) and ester (C=O at ~1720 cm) functionalities .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients for purity assessment (>95%) and molecular ion verification .

Q. How do the dimethylcarbamoyl and carboxylate groups influence the compound’s solubility and reactivity?

- Methodological Answer :

- Solubility : The carboxylate ester enhances lipophilicity, favoring organic solvents (e.g., DMSO, ethyl acetate), while the dimethylcarbamoyl group introduces moderate polarity, enabling solubility in polar aprotic solvents .

- Reactivity : The electron-withdrawing pyrazine ring directs electrophilic substitutions to the 5- and 6-positions. The carbamoyl group can participate in hydrogen bonding, affecting biological interactions .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of substitutions on the pyrazine ring?

- Methodological Answer : Density Functional Theory (DFT) calculations reveal that electron-deficient pyrazine rings favor nucleophilic attack at the 3-position due to lower activation energy. For example, trifluoromethylthio substitution at the 3-position in methyl 3-(trifluoromethylthio)pyrazine-2-carboxylate is stabilized by resonance with the adjacent carboxylate ester . Experimental validation via kinetic isotope effects (KIEs) or Hammett plots is recommended .

Q. How does this compound interact with biological targets, and what assays validate its bioactivity?

- Methodological Answer :

- Binding Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify affinity to enzymes (e.g., kinases) or receptors. For analogs like methyl 3-(trifluoromethylthio)pyrazine-2-carboxylate, IC values against bacterial enzymes were determined via fluorescence-based assays .

- Cellular Assays : Evaluate cytotoxicity (MTT assay) and antimicrobial activity (MIC determination) in HEK-293 or Mycobacterium tuberculosis models .

Q. What structural analogs of this compound exhibit enhanced bioactivity, and how are they designed?

- Methodological Answer :

| Analog | Modification | Bioactivity Improvement |

|---|---|---|

| 3-(Trifluoromethyl)pyrazine-2-carboxylic acid | Carboxylic acid instead of ester | Increased polarity, better solubility in aqueous systems |

| Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | Amino and chloro substituents | Enhanced antimicrobial activity |

- Design Strategy : Replace the dimethylcarbamoyl group with sulfonamides or heterocycles to modulate target selectivity. QSAR models predict logP and polar surface area for bioavailability optimization .

Q. Can this compound form coordination polymers, and what applications arise from its metal-binding properties?

- Methodological Answer : Pyrazine-2-carboxylate derivatives act as bridging ligands in metal-organic frameworks (MOFs). The carboxylate oxygen and pyrazine nitrogen coordinate to transition metals (e.g., Cu, Zn), forming 1D chains or 3D networks. Applications include gas storage (BET surface area analysis) or catalysis (tested in Suzuki-Miyaura coupling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.